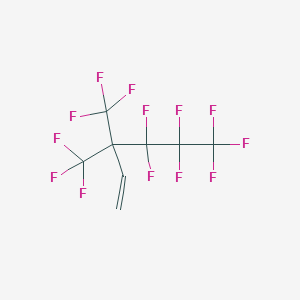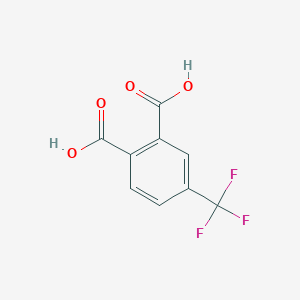
4-(Trifluoromethyl)phthalic acid
Vue d'ensemble
Description
4-(Trifluoromethyl)phthalic acid is a chemical compound with the molecular formula C9H5F3O4 . It has a molecular weight of 234.13 and a melting point of 151°C .
Synthesis Analysis
The synthesis of 4-(Trifluoromethyl)phthalic acid has been described in a study of reactions of phthalic acids . The synthetic scheme proceeds from the commercially available 3-amino-4-chlorobenzotrifluoride .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)phthalic acid is represented by the linear formula C9H5F3O4 .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)phthalic acid is a solid at room temperature . It has a molecular weight of 234.13 and a melting point of 151°C .Applications De Recherche Scientifique
- Pharmaceutical Field
- Application : 4-(Trifluoromethyl)phthalic acid is used in the synthesis of various pharmaceutical drugs . One such drug is Sorafenib, which has been approved by the FDA for the treatment of primary liver cancer .
- Method of Application : The IUPAC name of Sorafenib is 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide . The trifluoromethyl group in the compound contributes to its pharmacological activity .
- Results or Outcomes : Sorafenib has been granted “Fast Track” designation by the FDA for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .
- Visible-Light-Driven Photoredox Catalysis
- Application : The trifluoromethyl group, such as the one in 4-(Trifluoromethyl)phthalic acid, is widely used in photoredox catalysis . This process is important in the synthesis of many pharmaceutical and agrochemical compounds .
- Method of Application : Photoredox catalysis involves the use of visible light to drive single-electron-transfer (SET) processes . The trifluoromethyl group plays a key role in these reactions .
- Results or Outcomes : The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active topic in synthetic chemistry .
- Organofluorine Compounds
- Application : The trifluoromethyl group in 4-(Trifluoromethyl)phthalic acid is a useful structural motif in many biologically active molecules . It’s especially vital in the pharmaceutical and agrochemical fields, as fluorine atoms can often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .
- Method of Application : The development of new methodologies for efficient and selective introduction of CF3 groups into diverse skeletons has become an active and hot topic in synthetic chemistry . This includes the use of photoredox catalysis with well-known ruthenium (II) polypyridine complexes .
- Results or Outcomes : The development of these methodologies has led to the production of a wide range of organofluorine compounds that are used in various applications .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-(trifluoromethyl)phthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3O4/c10-9(11,12)4-1-2-5(7(13)14)6(3-4)8(15)16/h1-3H,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLYHYHJIXGBFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344723 | |
| Record name | 4-(Trifluoromethyl)phthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)phthalic acid | |
CAS RN |
835-58-5 | |
| Record name | 4-(Trifluoromethyl)phthalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344723 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Trifluoromethylphthalic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2,5-Dioxohexahydroimidazo[4,5-d]imidazol-1(2H)-yl)propanoic acid](/img/structure/B1297578.png)
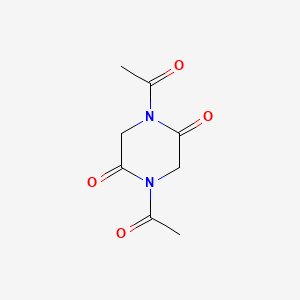
![N-[4-Nitro-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B1297582.png)


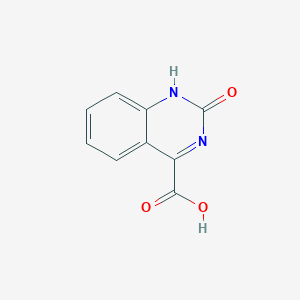

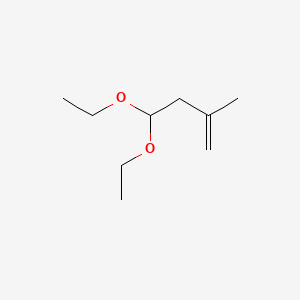
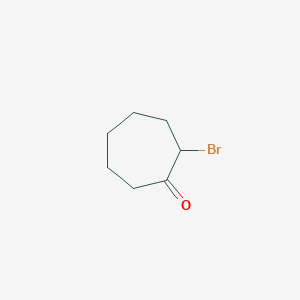

![9-Methoxy-9-borabicyclo[3.3.1]nonane](/img/structure/B1297602.png)


